molecular formula C18H21NO5S B3550933 Ethyl 2-[4-[(4-ethylphenyl)sulfamoyl]phenoxy]acetate

Ethyl 2-[4-[(4-ethylphenyl)sulfamoyl]phenoxy]acetate

Cat. No.: B3550933
M. Wt: 363.4 g/mol
InChI Key: KXKBLGOOFBJWFU-UHFFFAOYSA-N
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Description

The compound “ethyl (4-{[(4-ethylphenyl)amino]sulfonyl}phenoxy)acetate” is an organic compound containing functional groups such as an ether, an ester, a sulfonamide, and an aromatic ring . These functional groups suggest that the compound could have interesting chemical and physical properties, and potentially useful biological activity .


Molecular Structure Analysis

The molecular structure of this compound would likely show conjugation and resonance stabilization due to the aromatic ring and the sulfonamide group . The ether and ester groups could also participate in hydrogen bonding .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions. The aromatic ring could undergo electrophilic aromatic substitution . The ester group could undergo hydrolysis, transesterification, or reduction . The sulfonamide group could participate in various substitution or elimination reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the aromatic ring could contribute to its UV/Vis absorption spectrum . The ether and ester groups could influence its solubility in different solvents .

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its specific biological targets. Based on its structure, it could potentially interact with enzymes or receptors that recognize aromatic rings, ethers, esters, or sulfonamides .

Safety and Hazards

The safety and hazards of this compound would depend on its specific physical and chemical properties, as well as its biological activity. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research could explore the synthesis, characterization, and potential applications of this compound. This could include studying its reactivity, investigating its potential biological activity, and optimizing its synthesis .

Properties

IUPAC Name

ethyl 2-[4-[(4-ethylphenyl)sulfamoyl]phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5S/c1-3-14-5-7-15(8-6-14)19-25(21,22)17-11-9-16(10-12-17)24-13-18(20)23-4-2/h5-12,19H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXKBLGOOFBJWFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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